molecular formula C16H22N2O5S B4574152 methyl 1-{3-methyl-4-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate

methyl 1-{3-methyl-4-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate

Cat. No.: B4574152
M. Wt: 354.4 g/mol
InChI Key: GNFOXKKQFNHSAL-UHFFFAOYSA-N
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Description

Methyl 1-{3-methyl-4-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C16H22N2O5S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.12494298 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardioprotection and NHE Inhibition

Research has explored derivatives similar to methyl 1-{3-methyl-4-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate, focusing on their potential in cardioprotection and as Na+/H+ exchanger (NHE) inhibitors. A study by Baumgarth, Beier, and Gericke (1997) developed potent and selective benzoylguanidines as NHE inhibitors, potentially useful as adjunctive therapy in acute myocardial infarction treatment. Their findings emphasized the importance of substituent positioning for compound potency, with specific derivatives acting cardioprotectively both pre- and post-induced ischemia, suggesting therapeutic value in heart disease management Baumgarth, Beier, & Gericke, 1997.

Gastrointestinal Motility Enhancement

Another line of research, conducted by Sonda et al. (2003), synthesized 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, revealing compounds that significantly enhance gastrointestinal motility. These compounds, bearing structural resemblance to this compound, were found to possess favorable pharmacological profiles for improving gastrointestinal function, with one compound in particular, 1a (Y-34959), demonstrating notable efficacy despite low oral bioavailability Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003.

Oxytocin Receptor Antagonism

Kline, Kusma, and Matuszewski (1999) described a method for determining the concentration of a non-peptide oxytocin receptor antagonist in human plasma, showcasing the compound's potential in medical applications related to oxytocin receptor modulation. This research highlights the analytical methodologies essential for the clinical development of such compounds Kline, Kusma, & Matuszewski, 1999.

Enzyme Inhibition

The synthesis and evaluation of substituted benzenesulfonamides, as presented by Oinuma et al. (1991), focused on their role as membrane-bound phospholipase A2 inhibitors. The study identified compounds with potent inhibitory effects, demonstrating significant therapeutic potential in reducing myocardial infarction size, thereby highlighting the relevance of such derivatives in managing heart conditions Oinuma, Takamura, Hasegawa, Nomoto, Naitoh, Daiku, Hamano, Kakisawa, & Minami, 1991.

Antimicrobial Properties

Vinaya et al. (2009) explored 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives for their antimicrobial efficacy against pathogens affecting Lycopersicon esculentum (tomato plants). This study underscores the potential agricultural applications of such compounds in protecting crops from bacterial and fungal diseases, contributing to enhanced food security Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009.

Properties

IUPAC Name

methyl 1-[4-(methanesulfonamido)-3-methylbenzoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-11-10-13(4-5-14(11)17-24(3,21)22)15(19)18-8-6-12(7-9-18)16(20)23-2/h4-5,10,12,17H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFOXKKQFNHSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC(CC2)C(=O)OC)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.